molecular formula C23H22ClN7O3 B2558973 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone CAS No. 920228-56-4

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B2558973
CAS No.: 920228-56-4
M. Wt: 479.93
InChI Key: GTESOVZAKHFZAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C23H22ClN7O3 and its molecular weight is 479.93. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .

Mode of Action

The compound this compound interacts with CDK2 by inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase and thus halting cell proliferation .

Biochemical Pathways

The compound this compound affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the formation of the CDK2/cyclin A2 complex, which is necessary for the transition from the G1 phase to the S phase of the cell cycle . This disruption leads to cell cycle arrest and potentially induces apoptosis .

Pharmacokinetics

The compound’s inhibitory activity against cdk2 suggests that it can penetrate cell membranes to interact with its intracellular target .

Result of Action

The result of the action of the compound this compound is the inhibition of cell proliferation . By disrupting the CDK2/cyclin A2 pathway, the compound induces cell cycle arrest, which can lead to apoptosis .

Action Environment

The action environment of the compound this compound is within the cellular environment, specifically within cells that are in the process of proliferating . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other signaling molecules, the state of the cell cycle, and the overall health of the cell .

Properties

IUPAC Name

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O3/c1-33-18-8-3-15(13-19(18)34-2)23(32)30-11-9-29(10-12-30)21-20-22(26-14-25-21)31(28-27-20)17-6-4-16(24)5-7-17/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTESOVZAKHFZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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